![molecular formula C10H18ClF2NO B13509782 {2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride](/img/structure/B13509782.png)
{2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Amino-7,7-difluorospiro[35]nonan-2-yl}methanol hydrochloride is a chemical compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride typically involves the reaction of 7,7-difluorospiro[3.5]nonan-2-one with appropriate amine and alcohol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
{2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of {2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7-difluorospiro[3.5]nonan-2-amine hydrochloride
- 7,7-difluorospiro[3.5]nonan-2-one
- 2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride
- (7-azaspiro[3.5]nonan-2-yl)methanol hydrochloride
Uniqueness
{2-Amino-7,7-difluorospiro[35]nonan-2-yl}methanol hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and hydroxyl functional groups
Propriétés
Formule moléculaire |
C10H18ClF2NO |
|---|---|
Poids moléculaire |
241.70 g/mol |
Nom IUPAC |
(2-amino-7,7-difluorospiro[3.5]nonan-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H17F2NO.ClH/c11-10(12)3-1-8(2-4-10)5-9(13,6-8)7-14;/h14H,1-7,13H2;1H |
Clé InChI |
QIFVSQXBGWVOSM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC12CC(C2)(CO)N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13509709.png)
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B13509713.png)
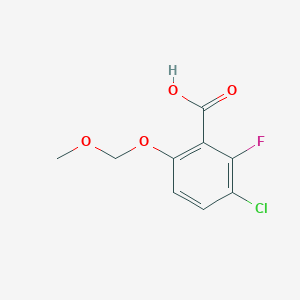



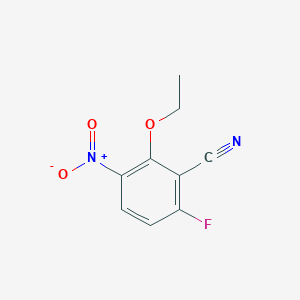
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13509733.png)
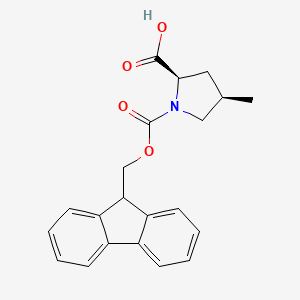
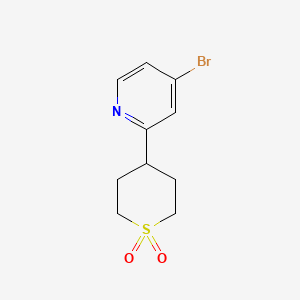
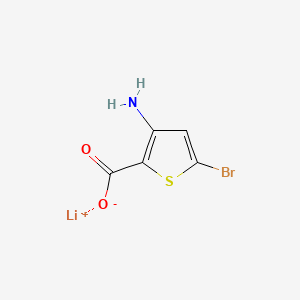
amino}methyl)furan-2-carboxylic acid](/img/structure/B13509752.png)

